molecular formula C7H4FNS B074270 2-Fluorobenzothiazole CAS No. 1123-98-4

2-Fluorobenzothiazole

Cat. No. B074270
CAS RN: 1123-98-4
M. Wt: 153.18 g/mol
InChI Key: QVWCHVAUHZEAAT-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of 2-fluorobenzothiazole and its derivatives often involves the reaction of o-aminothiophenol disulfides with substituted benzaldehydes under reducing conditions. A notable example includes the synthesis of fluorinated 2-arylbenzothiazoles, which exhibit potent and selective inhibitory activity against specific cancer cell lines (Catriona G Mortimer et al., 2006). Another approach is the Jacobson thioanilide radical cyclization chemistry, utilized for preparing carbon-11 labeled fluorinated 2-arylbenzothiazoles as potential PET cancer imaging agents (Min Wang et al., 2006).

Molecular Structure Analysis

The molecular structure of 2-fluorobenzothiazole derivatives has been elucidated through various analytical techniques, including X-ray diffraction analysis. For instance, the co-crystal of 2-aminobenzothiazol with 4-fluorobenzoic acid was characterized, revealing insights into the crystal structure and intermolecular interactions (B. Banerjee et al., 2022).

Chemical Reactions and Properties

2-Fluorobenzothiazole compounds are involved in various chemical reactions, showcasing their versatility. The synthesis of 2-aminobenzothiazoles from Herz compounds, for instance, indicates the chemical reactivity of these molecules in forming new compounds under specific conditions (A. Neo et al., 2011).

Physical Properties Analysis

The physical properties of 2-fluorobenzothiazole derivatives, such as solubility, melting point, and stability, are crucial for their application in various fields. These properties are typically determined through experimental studies focused on the compound of interest.

Chemical Properties Analysis

The chemical properties of 2-fluorobenzothiazole, including reactivity, stability under various conditions, and the ability to participate in chemical reactions, are essential for understanding its potential applications. The synthesis and reactions of azido-benzothiazoles and the formation of benzotriazole-N-oxides highlight the chemical versatility of fluorobenzothiazole derivatives (P. Gallagher et al., 1980).

Scientific Research Applications

  • Antitumor Properties :

    • 2-Fluorobenzothiazole derivatives show potent antitumor activity, particularly against breast, lung, and colorectal cancer cell lines. They work by inducing and being biotransformed by cytochrome P450 1A1 into active metabolites. The modification of these compounds, such as amino acid conjugation, improves their water solubility and bioavailability, making them suitable for clinical evaluation (Bradshaw et al., 2002).
    • A specific compound, 2-(3,4-dimethoxyphenyl)-5-fluorobenzothiazole, was found to have highly potent and selective antiproliferative activity against various cancer cell lines. This activity was achieved without the requirement for induction of CYP1A1 expression, suggesting a different mechanism from previously reported benzothiazoles (Mortimer et al., 2006).
  • Cancer Imaging Applications :

    • Fluorinated 2-arylbenzothiazoles are being explored as novel probes for positron emission tomography (PET) to image tyrosine kinase in cancers. The synthesis of carbon-11 labeled fluorinated 2-arylbenzothiazoles has been achieved, offering a new avenue for cancer imaging (Wang et al., 2006).
  • Mechanism of Action :

    • Studies have identified the roles of various cytochrome P450 enzymes in mediating the antitumor activity of benzothiazole compounds. CYP2S1 and CYP2W1 are particularly important in this regard, with CYP2S1 involved in deactivation and CYP2W1 in bioactivation of these compounds in cancer cells (Tan et al., 2011).
  • Synthesis Methods :

    • There have been advancements in the "green" synthesis of 2-alkyl/arylbenzothiazoles, which are based on the potent and selective in vitro antitumor properties of these compounds. Microwave-assisted methods provide an efficient and environmentally friendly approach to synthesizing these potentially therapeutic agents (Kamila et al., 2006).

Safety And Hazards

2-Fluorobenzothiazole is classified as a skin irritant (Category 2), eye irritant (Category 2), and specific target organ toxicity – single exposure (Category 3). It is harmful if swallowed, in contact with skin, or if inhaled . It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray and to use only outdoors or in a well-ventilated area .

Future Directions

Benzothiazole and its derivatives, including 2-Fluorobenzothiazole, continue to be a significant area of research due to their extensive pharmacological properties and high degree of structural diversity . Future research may focus on developing more potent biologically active benzothiazole-based drugs and exploring green chemistry approaches in the synthesis of benzothiazole compounds .

properties

IUPAC Name

2-fluoro-1,3-benzothiazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4FNS/c8-7-9-5-3-1-2-4-6(5)10-7/h1-4H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QVWCHVAUHZEAAT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)N=C(S2)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4FNS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90149992
Record name 2-Fluorobenzothiazole
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Molecular Weight

153.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Fluorobenzothiazole

CAS RN

1123-98-4
Record name 2-Fluorobenzothiazole
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Fluorobenzothiazole
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Record name 2-Fluorobenzothiazole
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Record name 2-fluorobenzothiazole
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Record name 2-Fluorobenzothiazole
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
33
Citations
M Arisawa, S Tanii, T Tazawa… - Chemical …, 2016 - pubs.rsc.org
… The reaction of heteroaryl aryl ethers with 2-fluorobenzothiazole in which two heteroaryl and aryl C–O bonds were cleaved provided heteroaryl fluorides and aryl fluorides. The …
Number of citations: 9 pubs.rsc.org
Y Ye, J Weiwei, L Na, M Mei… - Journal of Applied …, 2014 - Wiley Online Library
Benzothiazole and benzothiazole derivatives (BTs) have been detected in various environmental matrices as well as in human beings, but little is currently available regarding their …
RS Pottorf - Encyclopedia of Reagents for Organic Synthesis, 2001 - Wiley Online Library
… Preparative Methods: treatment of 2‐fluorobenzothiazole with Meerwein's reagent ( Triethyloxonium Tetrafluoroborate ). …
Number of citations: 0 onlinelibrary.wiley.com
M Arisawa, T Ichikawa, M Yamaguchi - Organic letters, 2012 - ACS Publications
… (33 kcal/mol)] (12) and the difference in reactivity between the aryl fluorides (pentafluorobenzenes > aryl monofluorides with two electron-withdrawing groups and 2-fluorobenzothiazole …
Number of citations: 66 pubs.acs.org
M Arisawa - Phosphorus, Sulfur, and Silicon and the Related …, 2019 - Taylor & Francis
… Notably, both heteroaryl and aryl C–O bonds in a heteroaryl aryl ether were converted to C–F bonds, when 2-fluorobenzothiazole 1 was employed as the organic fluorinating reagent (…
Number of citations: 4 www.tandfonline.com
JM Angelelli, J Chouteau, M Guiliano… - Spectroscopy Letters, 1980 - Taylor & Francis
… 2-fluorobenzothiazole, 2-chlorobenzothiazole and benzothiazole are commercial compounds. 2-methylhenzothiazole is prepared following known methods (5,6). All compounds were …
Number of citations: 3 www.tandfonline.com
J Zhu, DY Yan, YL Chen, GF Zeng - Journal of Molecular Structure …, 1995 - Elsevier
The cyclization process of a new organosulfur reaction was studied by the MNDO (UHF) method. The first reaction path was assumed to be via the organosulfur radical intermediate, the …
Number of citations: 1 www.sciencedirect.com
RA Abramovitch, AJ Newman Jr - The Journal of Organic …, 1974 - ACS Publications
… On the other hand, with 2-fluorobenzothiazole,14 2-chloroquinoline,16 and 2-bromopyridine4,5the rate ratio /ephs-/&MeO< 1. In the case of 2-bromopyridine, polarizability attractive …
Number of citations: 10 pubs.acs.org
M Potáček, A Kukačka, M Petrů, A Manolopulu… - Reaction Kinetics and …, 1993 - Springer
… (I) were prepared either by nucleophilic substitution of the fluorine atom in 2-fluorobenzothiazole with 4-substituted 2-nitrophenylhydrazine (in case of an electron-donating group) or by …
Number of citations: 2 link.springer.com
M Arisawa - Tetrahedron Letters, 2014 - Elsevier
… and a tetrasulfide were also examined, which exhibited different reactivities with sulfur: Di-(t-butyl) tetrasulfide reacted with substituted pentafluorobenzenes and 2-fluorobenzothiazole; …
Number of citations: 41 www.sciencedirect.com

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